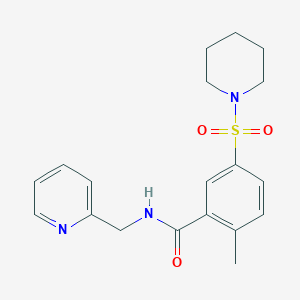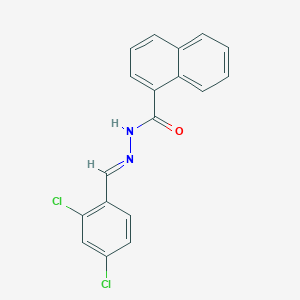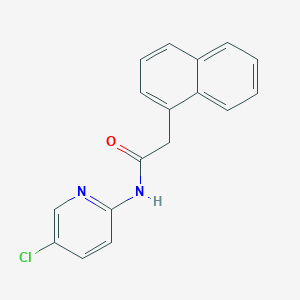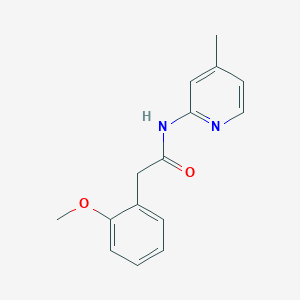
4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C17H16N2O5S and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.07799279 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has focused on the synthesis and chemical properties of compounds with similar structural motifs. For example, Gaywood and McNab (2009) explored the flash vacuum pyrolysis of 2-acetyl-3-azidothiophene, leading to the formation of a new heteroindoxyl, which exhibits versatility in further chemical reactions, including O-protonation, N-acetylation, and N-nitrosation (Gaywood & McNab, 2009). Such studies highlight the chemical reactivity and potential utility of acetyl-substituted compounds in synthesizing more complex molecular structures.
Heterocyclic Chemistry
The development of novel heterocyclic compounds is a significant area of research due to their potential applications in materials science and as pharmacophores. For instance, Vovk et al. (2010) reported on the synthesis of pyrrole derivatives via chain heterocyclization, demonstrating the utility of acetyl-substituted compounds in creating complex heterocyclic structures with potential biological activity (Vovk et al., 2010).
Photophysical and Physicochemical Investigations
The photophysical properties of compounds containing acetyl and dimethoxyphenyl groups have been explored for their potential use in fluorescent chemosensors and other photonic applications. Khan (2020) synthesized a pyrazoline derivative that serves as a fluorescent chemosensor for Fe3+ metal ions, showcasing the application of these compounds in detecting metal ions in solution (Khan, 2020).
Antimicrobial and Antileukemic Activities
Compounds derived from or related to the acetyl-dimethoxyphenyl-thiazolyl-pyrrolone framework have been evaluated for their antimicrobial and antileukemic activities. Kumar et al. (2017) synthesized isoxazoline incorporated pyrrole derivatives and screened them for in vitro antibacterial activity, demonstrating the potential of these compounds in developing new antimicrobial agents (Kumar et al., 2017). Additionally, Ladurée et al. (1989) investigated bis(alkylcarbamates) derived from pyrrolizine and thiazole compounds for their antileukemic activity, highlighting the potential therapeutic applications of these chemical structures (Ladurée et al., 1989).
Propiedades
IUPAC Name |
3-acetyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(1,3-thiazol-2-yl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-9(20)13-14(10-4-5-11(23-2)12(8-10)24-3)19(16(22)15(13)21)17-18-6-7-25-17/h4-8,14,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIPGMQFFOKSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)OC)OC)C3=NC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[4-(dipropylamino)benzylidene]nicotinohydrazide](/img/structure/B5540797.png)




![9-[2-furyl(oxo)acetyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540833.png)
![2-(2,3-dimethoxyphenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5540836.png)
![N-[4-(cyanomethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5540843.png)
![4-(4-chlorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]butanamide hydrochloride](/img/structure/B5540851.png)
![(4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540855.png)
![1-methyl-2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5540861.png)
![2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5540866.png)
![4-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5540869.png)
![N-{4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide](/img/structure/B5540878.png)
